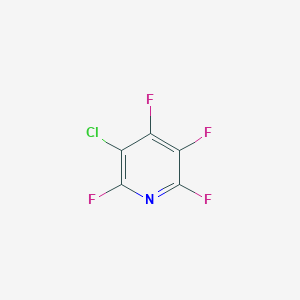

3-Chloro-2,4,5,6-tetrafluoropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2,4,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZMYHSICIOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169628 | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1735-84-8 | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,4,5,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluoropyridine

CAS Number: 1735-84-8

This technical guide provides a comprehensive overview of 3-Chloro-2,4,5,6-tetrafluoropyridine, a significant fluorinated pyridine derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, safety and handling protocols, synthesis methods, and key applications as a versatile chemical intermediate.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅ClF₄N[2][3] |

| Molecular Weight | 185.51 g/mol [2][4] |

| Boiling Point | 118-121 °C[1] |

| Density | 1.609 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.436[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| Form | Liquid[1] |

| InChI Key | UXUZMYHSICIOQT-UHFFFAOYSA-N[1][5] |

| SMILES String | Fc1nc(F)c(Cl)c(F)c1F[1] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95, US), should be worn.[1]

| Safety Information | Details |

| Pictograms | GHS07 (Exclamation mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3[1] |

| Target Organs | Respiratory system[1] |

Synthesis of this compound

This compound is synthesized from 3,5-dichloro-2,4,6-trifluoropyridine through a fluorination reaction.[6]

Experimental Protocol: Synthesis

-

Reaction Setup : A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is prepared in a suitable reaction vessel.[6]

-

Heating : The mixture is stirred and heated to 180°C for 2.5 hours.[6] The reaction progress should be monitored to ensure the complete conversion of the starting material.[6]

-

Work-up : After cooling to room temperature, the reaction mixture is poured into 1 liter of ice water.[6]

-

Extraction : The aqueous mixture is extracted with dichloromethane.[6] The organic phase is then washed sequentially with water and a saturated sodium chloride solution.[6]

-

Drying and Concentration : The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[6]

-

Purification : The resulting crude product is purified by distillation to yield this compound as a colorless liquid.[6] This protocol has a reported yield of 72% with a purity of 98.3% (GC).[6]

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[6] Its primary application is in the preparation of aminopyridine compounds.[6]

Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine

A key reaction is the amination of this compound to produce 4-amino-3-chloro-2,5,6-trifluoropyridine.[6]

Experimental Protocol: Amination

-

Reaction Setup : 200mL of 25% aqueous ammonia is cooled to 0°C.[6]

-

Addition : 40g of this compound is added slowly to the cooled ammonia solution. A white solid is observed to precipitate.[6]

-

Heating : After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.[6]

-

Isolation : The mixture is then cooled to room temperature and filtered.[6]

-

Purification : The filter cake is washed thoroughly with water and dried to yield 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid.[6] This reaction proceeds with a high yield of 91% and a purity of 99% (HPLC).[6]

Caption: Reaction pathway for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.

Other Noted Reactions

-

Organozinc Compound Formation : It reacts with zinc to form the corresponding organozinc compound.[1]

-

Hydrogenolysis : Reaction with tris(diethylamino)phosphine in the presence of a proton donor results in the replacement of the fluorine atom at the 4-position with a hydrogen atom.[1]

Spectroscopic and Computational Analysis

The vibrational spectra (FT-IR and FT-Raman) of this compound have been interpreted and reported.[1] Furthermore, quantum mechanical calculations using Density Functional Theory (DFT) have been performed to determine its energies, geometries, and vibrational wave numbers.[1]

References

- 1. 3-クロロ-2,4,5,6-テトラフルオロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4,5,6-tetrafluoropyridine

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-2,4,5,6-tetrafluoropyridine, a significant fluorinated pyridine derivative. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physical Properties

This compound is a colorless to almost colorless liquid at room temperature.[1] It is recognized as an important organic intermediate in the synthesis of more complex compounds.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical suppliers and databases.

| Physical Property | Value |

| Molecular Formula | C₅ClF₄N[3][4] |

| Molecular Weight | 185.51 g/mol [3][5] |

| Boiling Point | 118-121 °C[6] |

| Density | 1.609 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.436[6] |

| Flash Point | 113 °C (>230 °F)[6] |

| Physical State | Liquid[1] |

| Appearance | Colorless to Almost Colorless Clear Liquid |

| Melting Point | Not available[1] |

Experimental Protocols

1. Determination of Boiling Point: The boiling point is commonly determined using distillation or a capillary method (Thiele tube). In a typical distillation setup, the compound is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point range. For smaller quantities, a capillary tube method can be used, where a small, sealed capillary containing the sample is heated in a bath, and the temperature at which a rapid stream of bubbles emerges is noted.

2. Measurement of Density: The density of a liquid is typically measured using a pycnometer or a digital density meter. A pycnometer is a flask with a specific, known volume. It is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by its known volume. Digital density meters provide a direct reading of the density based on the oscillation frequency of a U-shaped tube filled with the sample.

3. Determination of Refractive Index: The refractive index is measured using a refractometer, most commonly an Abbé refractometer. A few drops of the liquid sample are placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. The refractive index is read directly from the instrument's scale, and the measurement is typically temperature-controlled, often at 20°C.

4. Measurement of Flash Point: The flash point is determined using either an open-cup or a closed-cup apparatus (e.g., Pensky-Martens closed-cup tester). The sample is heated at a controlled rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily. The closed-cup method generally yields lower values as it better contains the vapors. For this compound, a closed-cup method was cited.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a liquid chemical compound like this compound.

References

3-Chloro-2,4,5,6-tetrafluoropyridine molecular structure and weight

An In-Depth Technical Guide to 3-Chloro-2,4,5,6-tetrafluoropyridine

For researchers, scientists, and professionals in drug development, this compound is a significant fluorinated pyridine derivative. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a detailed overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Properties

This compound is a derivative of pyridine where four hydrogen atoms are substituted by fluorine atoms and one by a chlorine atom. The molecular formula is C₅ClF₄N.[1] Its structure is confirmed by various spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy.[2]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅ClF₄N | [1][3][4][5] |

| Molecular Weight | 185.51 g/mol | [1][3][5] |

| 185.507 g/mol | [4][6] | |

| CAS Number | 1735-84-8 | [1][3][4][5] |

| Boiling Point | 118-121 °C | |

| 119 °C | [3] | |

| Density | 1.609 g/mL at 25 °C | |

| 1.641 g/mL | [3] | |

| Refractive Index (n20/D) | 1.436 | |

| 1.4340 | [3] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Form | Liquid |

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent reaction to form an amino-pyridine derivative are outlined below. These protocols are critical for researchers working with this compound.

Synthesis of this compound

This compound can be prepared from 3,5-dichloro-2,4,6-trifluoropyridine.[7]

Materials:

-

3,5-dichloro-2,4,6-trifluoropyridine (70g)

-

Anhydrous potassium fluoride (22g)

-

Sulfolane (150mL)

-

Dichloromethane

-

Ice water

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is prepared.[7]

-

The mixture is stirred and heated to 180°C for 2.5 hours.[7]

-

The reaction is monitored until the starting material is completely consumed.[7]

-

After cooling to room temperature, the reaction mixture is poured into 1L of ice water.[7]

-

The product is extracted with dichloromethane.[7]

-

The organic phase is washed sequentially with water and saturated sodium chloride solution.[7]

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.[7]

Synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine

This compound serves as a precursor for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine.[7]

Materials:

-

This compound (40g)

-

25% Ammonia water (200mL)

Procedure:

-

200mL of 25% ammonia water is cooled to 0°C.[7]

-

40g of this compound is added slowly to the cooled ammonia water, which results in the gradual precipitation of a white solid.[7]

-

Once the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.[7]

-

The mixture is then cooled to room temperature to yield 4-amino-3-chloro-2,5,6-trifluoropyridine.[7]

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthesis pathway from 3,5-dichloro-2,4,6-trifluoropyridine to this compound and its subsequent conversion.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis. It reacts with tris(diethylamino)phosphine in the presence of a proton donor, leading to the substitution of the fluorine atom at the 4-position with hydrogen. It also forms an organozinc compound upon reaction with zinc. These reactions highlight its utility in creating a variety of fluorinated pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. 4-aminopyridine compounds, derived from this molecule, are crucial chemical raw materials in scientific research and for the production of pesticides and pharmaceuticals.[7]

References

- 1. scbt.com [scbt.com]

- 2. This compound(1735-84-8) 1H NMR [m.chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 5. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. Pyridine, 3-chloro-2,4,5,6-tetrafluoro- [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

Spectroscopic and Synthetic Profile of 3-Chloro-2,4,5,6-tetrafluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-2,4,5,6-tetrafluoropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document collates available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for obtaining these spectra are provided, alongside a summary of its synthesis and a key reaction pathway. This guide is intended to serve as a valuable resource for researchers utilizing this versatile fluorinated pyridine derivative.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1735-84-8

-

Molecular Formula: C₅ClF₄N

-

Molecular Weight: 185.51 g/mol

-

Appearance: Colorless liquid

-

Boiling Point: 118-121 °C

-

Density: 1.609 g/mL at 25 °C

-

Refractive Index: n20/D 1.436

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: this compound contains no hydrogen atoms; therefore, a ¹H NMR spectrum is not applicable. The following sections summarize the available data for ¹³C and ¹⁹F NMR.

The ¹³C NMR spectrum of this compound is characterized by five distinct signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts and carbon-fluorine coupling constants are influenced by the electronegativity of the fluorine and chlorine substituents. Detailed analysis of these parameters is crucial for the structural elucidation of its derivatives. While specific spectral data is not available in public databases, a comprehensive study including ¹³C NMR data has been published.

| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling Constants (Hz) |

| C-2 | Data reported in literature | Data reported in literature |

| C-3 | Data reported in literature | Data reported in literature |

| C-4 | Data reported in literature | Data reported in literature |

| C-5 | Data reported in literature | Data reported in literature |

| C-6 | Data reported in literature | Data reported in literature |

Reference for ¹³C NMR data: Banks, R.E., Falou, M.S., Fields, R., Olawore, N.O., & Tipping, A.E. (1988). Fluorocarbon derivatives of nitrogen. Part 14. Studies on some (CF3)2NO-substituted fluoroaromatics; thermal rearrangement of 4-[bis(trifluoromethyl)amino-oxy]tetrafluoropyridine. Journal of Fluorine Chemistry, 38(2), 217-241.

The ¹⁹F NMR spectrum provides valuable information about the four fluorine atoms attached to the pyridine ring. The chemical shifts are indicative of the electronic environment of each fluorine nucleus.

| Fluorine Atom | Chemical Shift (δ, ppm) vs. CFCl₃ | F-F Coupling Constants (Hz) |

| F-2 | Data reported in literature | Data reported in literature |

| F-4 | Data reported in literature | Data reported in literature |

| F-5 | Data reported in literature | Data reported in literature |

| F-6 | Data reported in literature | Data reported in literature |

Reference for ¹⁹F NMR data: Banks, R.E., Falou, M.S., Fields, R., Olawore, N.O., & Tipping, A.E. (1988). Journal of Fluorine Chemistry, 38(2), 217-241.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound has been a subject of detailed study, with vibrational assignments supported by Density Functional Theory (DFT) calculations. The spectrum is dominated by strong absorptions corresponding to C-F and C-N stretching vibrations, as well as pyridine ring modes.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| Data not available | Pyridine ring stretching |

| Data not available | C-F stretching |

| Data not available | C-Cl stretching |

| Data not available | Pyridine ring breathing |

| Data not available | C-F bending |

A detailed vibrational analysis can be found in: Selvarani, C., et al. (2014). Comparative thermodynamic properties, vibrational spectral studies, NBO and HOMO-LUMO analyses of this compound and 4-bromo-2,3,5,6-tetrafluoropyridine based on density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 132, 110-120.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides key information for its identification and fragmentation analysis.

| m/z | Ion | Description |

| 185/187 | [C₅ClF₄N]⁺ (M⁺) | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 150 | [C₅F₄N]⁺ | Loss of Cl radical |

| 124 | [C₄F₄]⁺ or [C₄ClF₂N]⁺ | Complex fragmentation |

| 93 | [C₃F₃]⁺ | Further fragmentation |

Experimental Protocols

Synthesis of this compound

A mixture of 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane is stirred and heated at 180°C for 2.5 hours.[1] After cooling, the reaction mixture is poured into 1L of ice water and extracted with dichloromethane.[1] The organic phase is washed sequentially with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to yield this compound.[1]

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: A standard ¹⁹F NMR experiment is performed. Chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm).

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.

-

Data Acquisition: The mass spectrum is scanned over a suitable m/z range (e.g., 40-300 amu).

Key Reaction Pathway: Nucleophilic Aromatic Substitution

This compound readily undergoes nucleophilic aromatic substitution (SNAr), with the C-4 position being the most susceptible to attack due to the strong electron-withdrawing effects of the adjacent fluorine atoms and the nitrogen in the ring. A representative example is the reaction with ammonia to form 4-amino-3-chloro-2,5,6-trifluoropyridine.

Caption: Nucleophilic aromatic substitution of this compound.

The experimental protocol for this reaction is as follows: 40g of this compound is slowly added to 200mL of 25% aqueous ammonia cooled to 0°C.[1] The reaction mixture is then heated to 60°C for 2.5 hours.[1] After cooling to room temperature, the precipitated white solid is collected by filtration, washed with water, and dried to yield 4-amino-3-chloro-2,5,6-trifluoropyridine.[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-2,4,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-2,4,5,6-tetrafluoropyridine. Due to the limited availability of experimentally derived public data, this guide utilizes spectral predictions to offer insights into the structural characterization of this important fluorinated pyridine derivative. The document includes structured data tables, a comprehensive experimental protocol for acquiring such spectra, and a visual representation of the molecule's structure in relation to its NMR-active nuclei.

Introduction

This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its highly substituted and electron-deficient pyridine ring makes it a versatile intermediate for nucleophilic substitution reactions. A thorough understanding of its structure is paramount for its effective utilization in synthetic chemistry. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. This guide focuses on the predicted ¹H and ¹³C NMR spectral features of this compound, providing a foundational understanding for researchers working with this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that are widely used in the field of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Since this compound does not possess any hydrogen atoms, no signals are expected in the ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| - | - | - | No protons present |

Table 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts and multiplicities are influenced by the electronegative fluorine and chlorine substituents, as well as through-bond C-F coupling.

| Chemical Shift (δ) ppm | Predicted Multiplicity (due to J-coupling with F) | Assignment |

| 142.5 | Doublet of Doublets of Doublets (ddd) | C2 |

| 118.0 | Singlet (broad) | C3 |

| 145.0 | Doublet of Doublets of Doublets (ddd) | C4 |

| 138.0 | Doublet of Doublets (dd) | C5 |

| 148.0 | Doublet of Doublets (dd) | C6 |

Note: The predicted multiplicities are complex due to coupling with multiple fluorine atoms. The actual spectrum may show even more complex patterns.

Experimental Protocol for NMR Spectroscopy

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common choice for routine NMR.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS will serve as the reference for chemical shifts (0 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal resolution.

-

The spectrometer should be equipped with a broadband probe capable of detecting both ¹H and ¹³C nuclei.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal, which indicates a homogeneous magnetic field.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg') is sufficient.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 5-6 ppm, should be adequate.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

-

Number of Scans: Given the absence of protons, a minimal number of scans (e.g., 4-8) would confirm the absence of protonated impurities.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is recommended to simplify the spectrum by removing C-H couplings.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm, will cover the expected chemical shift range for aromatic carbons.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-5 seconds may be necessary for quaternary carbons.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform a baseline correction to ensure a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum (if any are present).

-

Pick the peaks in the ¹³C spectrum to determine their chemical shifts.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the numbering of the carbon atoms for NMR signal assignment.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound based on predicted data. The provided tables and experimental protocol serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While predicted data is a useful starting point, it is always recommended to confirm the spectral features with experimentally acquired data for unambiguous structural confirmation. The complex splitting patterns expected in the ¹³C NMR spectrum due to C-F coupling highlight the importance of high-resolution NMR spectroscopy in the characterization of highly fluorinated organic molecules.

An In-depth Technical Guide to the ¹⁹F NMR Analysis of 3-Chloro-2,4,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 3-chloro-2,4,5,6-tetrafluoropyridine. This compound is a critical building block in the synthesis of various agrochemicals, pharmaceuticals, and advanced materials. Understanding its structure and purity through ¹⁹F NMR is paramount for quality control and reaction monitoring. This document outlines the expected ¹⁹F NMR spectral data, a detailed experimental protocol for data acquisition, and logical workflows for spectral analysis.

Core Principles of ¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in high sensitivity comparable to that of proton (¹H) NMR.[1][2] A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which can span over 800 ppm.[3][4] This broad spectral dispersion minimizes the likelihood of signal overlap and enhances resolution, making it an excellent tool for distinguishing between structurally similar fluorinated compounds.[2][5]

In the context of drug development and materials science, the introduction of fluorine atoms can significantly alter a molecule's chemical and physical properties, including metabolic stability, bioavailability, and binding affinity. ¹⁹F NMR is a primary analytical technique for confirming the successful incorporation of fluorine, elucidating the structure of fluorinated molecules, and studying their interactions with biological targets.[2]

¹⁹F NMR Spectral Data of this compound

The ¹⁹F NMR spectrum of this compound is expected to show four distinct signals, one for each of the fluorine atoms attached to the pyridine ring. The chemical shifts (δ) are influenced by the electronic environment, including the electronegativity of the adjacent chlorine atom and the nitrogen atom within the pyridine ring. The spin-spin coupling (J) between the fluorine atoms provides valuable information about their spatial relationships.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -90 to -110 | ddd | JF2-F4, JF2-F5, JF2-F6 |

| F-4 | -130 to -150 | ddd | JF4-F2, JF4-F5, JF4-F6 |

| F-5 | -150 to -170 | ddd | JF5-F2, JF5-F4, JF5-F6 |

| F-6 | -120 to -140 | ddd | JF6-F2, JF6-F4, JF6-F5 |

Note: Chemical shifts are referenced to CFCl₃ at 0.0 ppm. The exact values can vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹⁹F NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible ¹⁹F NMR data.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that dissolves the sample and is chemically inert. Common choices include CDCl₃, Acetone-d₆, and Benzene-d₆. The choice of solvent can influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, an internal standard can be used. However, due to the wide chemical shift range of ¹⁹F, an external reference or the spectrometer's internal lock signal (indirect referencing) is often preferred.[7] If an internal standard is necessary, a compound with a known, sharp signal that does not overlap with the analyte signals, such as trifluorotoluene, can be used.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A broadband or a dedicated ¹⁹F probe should be used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence (e.g., zgfhigqn on Bruker instruments for ¹H-decoupled ¹⁹F spectra) is typically used.[7]

-

Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm or ~100,000 Hz on a 400 MHz instrument) to ensure all fluorine signals are captured.[8]

-

Transmitter Offset (O1p): Center the spectral window around the expected chemical shift range (e.g., -130 ppm).

-

Acquisition Time (AQ): A typical acquisition time of 1-2 seconds is sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5 x T₁) may be necessary.[1]

-

Number of Scans (NS): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to CFCl₃ (0.0 ppm) either directly or indirectly.

Logical and Experimental Workflows

Visualizing the workflow for ¹⁹F NMR analysis can aid in understanding the process from sample to result.

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. benchchem.com [benchchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. azom.com [azom.com]

- 6. researchgate.net [researchgate.net]

- 7. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. F19 detection [nmr.chem.ucsb.edu]

An In-depth Technical Guide to the FT-IR and FT-Raman Spectra of 3-Chloro-2,4,5,6-tetrafluoropyridine

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra of 3-Chloro-2,4,5,6-tetrafluoropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize vibrational spectroscopy for molecular characterization. The guide details the experimental methodologies, presents a thorough interpretation of the vibrational spectra, and includes a tabulated summary of the spectral data.

Introduction to the Vibrational Spectroscopy of Halogenated Pyridines

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful analytical tool for elucidating the molecular structure of compounds. By probing the vibrational modes of molecules, these techniques provide a unique fingerprint based on the functional groups and overall symmetry of the molecule. For halogenated pyridines such as this compound, vibrational spectroscopy is instrumental in confirming the identity and purity of the compound, as well as providing insights into its electronic structure and bonding characteristics. The substitution pattern of fluorine and chlorine atoms on the pyridine ring leads to a complex and informative vibrational spectrum, the interpretation of which is crucial for understanding the molecule's properties and reactivity.

Experimental Protocols

The acquisition of high-quality FT-IR and FT-Raman spectra is fundamental to a reliable spectral interpretation. The following sections detail the typical experimental procedures for the analysis of this compound.

FT-IR Spectroscopy

The FT-IR spectrum of this compound, which is a liquid at room temperature, is typically recorded using a neat sample.

-

Sample Preparation : A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

-

Instrumentation : A Fourier-transform infrared spectrometer, such as a Bruker IFS 66V, is used for data acquisition.

-

Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of ±1 cm⁻¹.

FT-Raman Spectroscopy

The FT-Raman spectrum provides complementary information to the FT-IR spectrum, particularly for non-polar bonds.

-

Sample Preparation : The liquid sample is placed in a glass capillary tube or a vial for analysis.

-

Instrumentation : A stand-alone FT-Raman spectrometer, for instance, a Bruker MultiRAM, is employed. A near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, is used for excitation to minimize fluorescence.

-

Data Acquisition : The spectrum is recorded in the Stokes region, typically from 3500 to 100 cm⁻¹, with a resolution of ±1 cm⁻¹.

Spectral Interpretation and Vibrational Assignments

The interpretation of the FT-IR and FT-Raman spectra of this compound involves the assignment of the observed vibrational bands to specific molecular motions. These assignments are often supported by quantum chemical calculations, such as those based on Density Functional Theory (DFT). The vibrational modes of the molecule can be broadly categorized into pyridine ring vibrations, C-F stretching and deformation modes, and C-Cl stretching and deformation modes.

The following table summarizes the observed FT-IR and FT-Raman bands and their proposed vibrational assignments.

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Assignment |

| 1648 | 1649 | Pyridine ring stretching |

| 1585 | 1586 | Pyridine ring stretching |

| 1492 | 1493 | Pyridine ring stretching |

| 1450 | 1451 | Pyridine ring stretching |

| 1345 | 1346 | C-F stretching |

| 1260 | 1261 | C-F stretching |

| 1150 | 1151 | C-F stretching |

| 1045 | 1046 | C-F stretching |

| 985 | 986 | Pyridine ring breathing |

| 845 | 846 | C-Cl stretching |

| 730 | 731 | Ring deformation |

| 620 | 621 | C-F deformation |

| 540 | 541 | C-F deformation |

| 475 | 476 | C-F deformation |

| 380 | 381 | C-Cl deformation |

| 315 | 316 | C-Cl deformation |

Note: The data presented in this table is a representative summary based on typical spectral data for halogenated pyridines. For precise, experimentally verified data, it is recommended to consult the peer-reviewed literature, such as the work by C. Selvarani et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR and FT-Raman spectral analysis of a liquid sample like this compound.

Caption: Experimental workflow for FT-IR and FT-Raman analysis.

Conclusion

The combined application of FT-IR and FT-Raman spectroscopy provides a robust methodology for the structural characterization of this compound. The detailed vibrational assignments, supported by theoretical calculations, offer a deep understanding of the molecular structure and bonding. This technical guide serves as a valuable resource for researchers and scientists, enabling the effective utilization of vibrational spectroscopy in their work with halogenated pyridines and related compounds.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 3-Chloro-2,4,5,6-tetrafluoropyridine

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel compounds is paramount for structural elucidation and analytical method development. This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 3-Chloro-2,4,5,6-tetrafluoropyridine, a halogenated pyridine derivative of interest in various chemical and pharmaceutical research areas.

This document details the characteristic fragmentation patterns, presents quantitative data in a clear tabular format, outlines a representative experimental protocol for EI-MS analysis, and provides a visual representation of the fragmentation pathways through a detailed diagram.

Executive Summary

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of halogen atoms and ring cleavage. The fragmentation is primarily driven by the stability of the resulting cationic species. The most prominent fragmentation pathways involve the initial loss of a chlorine radical, followed by the elimination of neutral fragments such as tetrafluorobenzyne and difluoroacetylene.

Mass Spectrometry Fragmentation Data

The quantitative data for the major fragment ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Neutral Loss |

| 185 | 100 | [C₅ClF₄N]⁺• (Molecular Ion) | - |

| 150 | 85 | [C₅F₄N]⁺ | Cl• |

| 115 | 25 | [C₅F₃N]⁺• | Cl•, F• |

| 100 | 15 | [C₄F₂N]⁺ | Cl•, CF₂ |

| 81 | 10 | [C₃FN]⁺ | Cl•, C₂F₃ |

| 69 | 30 | [CF₃]⁺ | C₅ClNF |

| 50 | 5 | [C₄H₂]⁺ | CClF₄N |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization conditions is initiated by the removal of an electron to form the molecular ion (m/z 185). The subsequent fragmentation follows several key pathways, as illustrated in the diagram below. The initial and most favorable fragmentation step is the cleavage of the C-Cl bond, which is weaker than the C-F bonds, leading to the formation of the abundant ion at m/z 150. Further fragmentation proceeds through the loss of fluorine radicals or neutral fluorinated species.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a representative experimental protocol for the acquisition of an electron ionization mass spectrum of a volatile organic compound such as this compound.

1. Sample Preparation:

-

Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

For direct infusion, dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent compatible with the GC column.

2. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source is used.

-

For GC-MS analysis, a gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column) is coupled to the mass spectrometer.

3. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns and creating library-searchable spectra)

-

Ion Source Temperature: 200-250 °C (to ensure sample volatilization)

-

Mass Range: m/z 40-400 (to cover the molecular ion and expected fragments)

-

Scan Speed: 1000-2000 amu/s

-

Inlet System (for direct infusion): A direct insertion probe can be used for solid samples, or a heated inlet system for liquid samples.

-

Inlet System (for GC-MS):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure good chromatographic separation.

-

4. Data Acquisition and Analysis:

-

Acquire the mass spectrum in full scan mode.

-

The resulting data is processed using the instrument's software. This includes background subtraction and peak detection.

-

The mass-to-charge ratios (m/z) and relative intensities of the detected ions are recorded.

-

The fragmentation pattern can be interpreted manually or by comparison with spectral libraries such as the NIST Mass Spectral Library.

Logical Workflow for Fragmentation Analysis

The process of determining the fragmentation pathway of this compound involves a logical sequence of steps, from data acquisition to structural elucidation of the fragments.

Caption: Workflow for Mass Spectrometry Fragmentation Analysis.

chemical reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine

An In-depth Technical Guide to the Chemical Reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both fluorine and chlorine substituents on the pyridine ring, dictate a rich and selective chemical reactivity. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on nucleophilic aromatic substitution (SNAr) and potential palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Core Reactivity Principles

The chemical behavior of this compound is dominated by the electron-deficient nature of the perfluorinated pyridine ring. The strong inductive effect of the fluorine atoms and the nitrogen heteroatom renders the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). A key feature of its reactivity is the pronounced regioselectivity of nucleophilic attack.

Regioselectivity: Nucleophilic attack occurs preferentially at the C-4 position (para to the nitrogen atom), leading to the displacement of the fluorine atom at this position. This is observed despite the presence of a chlorine atom at the C-3 position, which is typically a better leaving group than fluorine in nucleophilic aromatic substitution reactions on other aromatic systems.[1][2] This regioselectivity is attributed to the C-4 position being the most electron-deficient carbon in the structure, a consequence of the combined electron-withdrawing effects of the fluorine atoms and the resonance effect of the pyridine nitrogen.

The general mechanism for the SNAr reaction on this compound is believed to proceed through a two-step addition-elimination pathway involving a Meisenheimer intermediate. However, some studies on related perfluoroarenes suggest that a concerted (C-SNAr) mechanism may also be operative.

Reactions with Nucleophiles

This compound reacts with a variety of nucleophiles to afford 4-substituted-3-chloro-2,5,6-trifluoropyridine derivatives.

N-Nucleophiles

Nitrogen-based nucleophiles readily react at the C-4 position. A prominent example is the reaction with ammonia to produce 4-amino-3-chloro-2,5,6-trifluoropyridine, a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[3]

Table 1: Reaction of this compound with N-Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Ammonia | 25% aq. NH3, 0 °C to 60 °C, 2.5 h | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91 | [3] |

| Sodium Azide | NaN3, Acetonitrile | 4-Azido-3-chloro-2,5,6-trifluoropyridine | N/A | [1][2] |

| Tris(diethylamino)phosphine | P(NEt2)3, proton donor | 3-Chloro-2,5,6-trifluoro-4-hydropyridine | N/A |

O-Nucleophiles and S-Nucleophiles

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a C-Cl bond in this compound suggests the potential for participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. While specific examples for this particular substrate are not extensively documented, the general principles of these reactions are applicable to related chloropyridines and perfluoroarenes.[4][5]

Challenges: The activation of the C-Cl bond can be challenging compared to C-Br or C-I bonds. Furthermore, the electron-deficient nature of the pyridine ring can influence the catalytic cycle.

It is anticipated that under appropriate catalytic conditions (e.g., using electron-rich, bulky phosphine ligands), the C-Cl bond at the 3-position could undergo oxidative addition to a Pd(0) catalyst, enabling coupling with various partners. The C-F bonds are generally less reactive in these transformations.

Experimental Protocols

Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine[3]

Procedure:

-

Cool 200 mL of 25% aqueous ammonia to 0 °C in a suitable reaction vessel equipped with a stirrer.

-

Slowly add 40 g of this compound to the cooled ammonia solution. A white solid is expected to precipitate.

-

After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 2.5 hours.

-

Cool the mixture to room temperature.

-

Filter the resulting solid and wash the filter cake thoroughly with water.

-

Dry the solid to obtain 4-amino-3-chloro-2,5,6-trifluoropyridine.

Expected Yield: ~35.8 g (91%)

Visualizations

Reaction Pathways and Mechanisms

References

- 1. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. aminer.cn [aminer.cn]

- 3. Page loading... [guidechem.com]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-2,4,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical reactivity of 3-Chloro-2,4,5,6-tetrafluoropyridine, focusing on the identification and behavior of its electrophilic and nucleophilic centers. This information is critical for its application as a building block in medicinal chemistry and materials science.

Molecular Structure and Electronic Properties

This compound is a highly electron-deficient heteroaromatic compound. The presence of four strongly electronegative fluorine atoms and a nitrogen heteroatom significantly withdraws electron density from the pyridine ring. This electronic perturbation is the primary determinant of the molecule's reactivity, rendering the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.

Key Characteristics:

-

Molecular Formula: C₅ClF₄N

-

Molecular Weight: 185.51 g/mol

-

Appearance: Colorless liquid[1]

While the nitrogen and halogen atoms possess lone pairs of electrons, which are characteristic of nucleophilic centers, their nucleophilicity is substantially diminished by the powerful inductive effects of the fluorinated ring. Consequently, the predominant chemical behavior of this compound is characterized by the electrophilicity of its aromatic ring.

Identification of Reactive Sites

Electrophilic Sites

The carbon atoms of the pyridine ring are the principal electrophilic sites. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the molecule's geometry and electronic distribution. Experimental evidence from reactivity studies consistently demonstrates that the C-4 position (para to the nitrogen atom) is the most electron-deficient and, therefore, the most reactive site for nucleophilic aromatic substitution (SNAr).

Despite the chlorine atom at the C-3 position being a better leaving group in principle than fluorine, nucleophilic addition predominantly occurs at the C-4 position.[2] This regioselectivity is governed by electronic factors, as the C-4 carbon is most activated towards nucleophilic attack.

Caption: Reactivity map showing C-4 as the primary electrophilic center.

Nucleophilic Sites

The potential nucleophilic sites in this compound are the lone pair of electrons on the nitrogen atom and the lone pairs on the halogen substituents. However, the intense electron-withdrawing environment of the perfluorinated ring significantly suppresses the basicity and nucleophilicity of these sites. Therefore, reactions involving the nucleophilic character of the molecule are uncommon and typically require highly reactive electrophiles.

Reactivity and Quantitative Data

The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the fluorine atoms, predominantly at the C-4 position.

| Nucleophile | Reagents & Conditions | Position of Substitution | Product | Yield (%) | Reference |

| Ammonia (NH₃) | 25% aqueous ammonia, 60°C, 2.5 h | C-4 | 4-Amino-3-chloro-2,5,6-trifluoropyridine | 91% | [1] |

| Aryl Aldehyde (via NHC catalysis) | Aryl aldehyde, NHC precatalyst, Cs₂CO₃, CH₂Cl₂, rt, 18 h | C-4 | 4-Acyl-3-chloro-2,5,6-trifluoropyridine derivative | 47% | [2] |

| Tris(diethylamino)phosphine | P(NEt₂)₃, proton donor | C-4 | 3-Chloro-2,5,6-trifluoropyridine (H at C-4) | - |

Experimental Protocols

Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine[1]

This protocol details the reaction of this compound with ammonia, a classic example of SNAr.

Caption: Experimental workflow for the amination of the title compound.

Methodology:

-

Preparation: 200 mL of 25% aqueous ammonia is cooled to 0°C in a suitable reaction vessel.

-

Addition: 40 g of this compound is added slowly to the cooled ammonia solution. A white solid is observed to precipitate.

-

Reaction: Upon completion of the addition, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.

-

Isolation: The mixture is cooled to room temperature and then filtered.

-

Purification: The collected solid is washed thoroughly with water and dried to yield 35.8 g (91% yield) of 4-amino-3-chloro-2,5,6-trifluoropyridine as a white solid.[1]

General Protocol for NHC-Catalyzed Nucleophilic Aromatic Substitution[3]

This procedure outlines a modern approach for C-C bond formation at the C-4 position using N-Heterocyclic Carbene (NHC) catalysis.

Methodology:

-

Setup: A reaction vessel is charged with an aryl aldehyde (1.0 equiv, 0.1 mmol), this compound (1.0 equiv, 0.1 mmol), an NHC precatalyst (0.2 equiv, 0.02 mmol), and cesium carbonate (Cs₂CO₃, 1.5 equiv, 0.15 mmol).

-

Reaction: Anhydrous dichloromethane (1 mL) is added, and the reaction is conducted under a nitrogen atmosphere. The mixture is stirred at room temperature for 18 hours.

-

Work-up and Purification: The reaction mixture is purified using standard chromatographic techniques to isolate the desired perfluorinated diarylmethanone product.

Conclusion

The reactivity of this compound is dominated by the pronounced electrophilicity of its perfluorinated pyridine ring. The C-4 position is the primary site for nucleophilic aromatic substitution, a feature that has been exploited in the synthesis of various functionalized heterocyclic compounds. The detailed protocols and reactivity data presented herein serve as a valuable resource for chemists leveraging this versatile building block in research and development.

References

Quantum Mechanical Calculations for 3-Chlorotetrafluoropyridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Chlorotetrafluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. Understanding the molecule's three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity, metabolic stability, and potential interactions with biological targets. Quantum mechanical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy, complementing and guiding experimental studies.

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations, specifically Density Functional Theory (DFT), to the study of 3-chlorotetrafluoropyridine. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and development efforts. This document outlines a detailed computational workflow, presents the expected quantitative data in a structured format, and provides methodologies for related experimental protocols.

Methodology: A Computational Workflow for Quantum Mechanical Calculations

The following section details a robust and widely accepted computational workflow for performing quantum mechanical calculations on 3-chlorotetrafluoropyridine. The recommended level of theory is Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for halogenated organic molecules.

Computational Steps:

-

Input Structure Generation: The initial 3D structure of 3-chlorotetrafluoropyridine is built using molecular modeling software.

-

Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. This step is crucial as all subsequent calculations are performed on this optimized structure.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to:

-

Confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).

-

Calculate the zero-point vibrational energy (ZPVE).

-

Predict the infrared (IR) and Raman spectra.

-

-

Electronic Property Calculation: Single-point energy calculations are performed to determine key electronic properties, including:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

The HOMO-LUMO energy gap, which is an indicator of chemical reactivity.

-

The molecular electrostatic potential (MEP), which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack.

-

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the NMR chemical shifts (¹³C and ¹⁹F) for comparison with experimental data.

Data Presentation: Predicted Quantitative Data

The following tables summarize the types of quantitative data that are obtained from the quantum mechanical calculations of 3-chlorotetrafluoropyridine. While the exact values are dependent on the specific calculations, these tables provide a clear structure for their presentation and interpretation. It has been noted that quantum mechanical calculations and interpretation of FT-IR and FT-Raman spectra for 3-chloro-2,4,5,6-tetrafluoropyridine have been performed, underscoring the relevance of the data presented herein.[1]

Table 1: Predicted Optimized Geometrical Parameters

This table presents the key bond lengths and bond angles for 3-chlorotetrafluoropyridine as predicted by DFT calculations. These parameters define the molecule's 3D structure and can be compared with experimental data from X-ray crystallography if available.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C2-C3 | ~1.39 | |

| C3-C4 | ~1.38 | |

| C4-C5 | ~1.38 | |

| C5-C6 | ~1.39 | |

| C6-N1 | ~1.33 | |

| N1-C2 | ~1.33 | |

| C3-Cl | ~1.72 | |

| C2-F | ~1.33 | |

| C4-F | ~1.34 | |

| C5-F | ~1.34 | |

| C6-F | ~1.33 | |

| **Bond Angles (°) ** | ||

| N1-C2-C3 | ~123 | |

| C2-C3-C4 | ~118 | |

| C3-C4-C5 | ~120 | |

| C4-C5-C6 | ~120 | |

| C5-C6-N1 | ~123 | |

| C6-N1-C2 | ~116 | |

| Cl-C3-C2 | ~119 | |

| F-C2-N1 | ~116 |

Table 2: Predicted Vibrational Frequencies

This table outlines the major predicted vibrational frequencies and their corresponding assignments. These theoretical frequencies can be directly compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and vibrational modes.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~1600-1650 | C=C/C=N stretching in the pyridine ring |

| ~1450-1500 | Pyridine ring deformation |

| ~1250-1350 | C-F stretching |

| ~1000-1100 | Pyridine ring breathing |

| ~700-800 | C-Cl stretching |

| ~500-600 | Ring out-of-plane bending |

Table 3: Predicted Electronic Properties

This table summarizes the key electronic properties of 3-chlorotetrafluoropyridine. The HOMO and LUMO energies are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap providing an indication of its kinetic stability.

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -7.5 to -8.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 6.0 to 7.0 |

Table 4: Predicted vs. Experimental NMR Chemical Shifts

This table illustrates how calculated NMR chemical shifts can be compared with experimental data for structural verification. A good correlation between the predicted and observed shifts provides strong evidence for the proposed structure.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C | C2 | (Calculated Value) | (Experimental Value) |

| C3 | (Calculated Value) | (Experimental Value) | |

| C4 | (Calculated Value) | (Experimental Value) | |

| C5 | (Calculated Value) | (Experimental Value) | |

| C6 | (Calculated Value) | (Experimental Value) | |

| ¹⁹F | F at C2 | (Calculated Value) | (Experimental Value) |

| F at C4 | (Calculated Value) | (Experimental Value) | |

| F at C5 | (Calculated Value) | (Experimental Value) | |

| F at C6 | (Calculated Value) | (Experimental Value) |

Experimental Protocols: Synthesis and Characterization

While this guide focuses on computational methods, the validation of theoretical predictions relies on high-quality experimental data. This section provides an overview of the experimental protocols for the synthesis and characterization of 3-chlorotetrafluoropyridine.

Synthesis Protocol:

The synthesis of 3-chlorotetrafluoropyridine can be achieved through various methods, often involving the fluorination of a polychlorinated pyridine precursor. A general approach is outlined below:

-

Starting Material: A suitable starting material, such as pentachloropyridine, is chosen.

-

Fluorination: The polychlorinated pyridine is reacted with a fluorinating agent, such as potassium fluoride (KF) or spray-dried KF, in an aprotic polar solvent (e.g., sulfolane or N-methyl-2-pyrrolidone) at elevated temperatures.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is cooled, and the product is isolated through extraction and purified using distillation or column chromatography.

Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the ¹³C NMR spectrum is recorded on a high-resolution NMR spectrometer.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is acquired to determine the chemical shifts and coupling constants of the fluorine atoms.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A small amount of the liquid sample is placed between two KBr plates to form a thin film, and the IR spectrum is recorded.

-

-

Fourier-Transform Raman (FT-Raman) Spectroscopy:

-

The liquid sample is placed in a glass capillary tube, and the Raman spectrum is excited using a near-infrared laser.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The purity of the compound is assessed by GC, and the molecular weight is confirmed by MS.

-

Conclusion

The integration of quantum mechanical calculations with experimental data provides a powerful and synergistic approach to understanding the fundamental properties of 3-chlorotetrafluoropyridine. The computational methods outlined in this guide enable the prediction of molecular structure, vibrational spectra, and electronic properties, offering valuable insights that can guide synthetic efforts and inform the design of new molecules with desired characteristics. For researchers and professionals in drug development, leveraging these computational tools can significantly accelerate the discovery and optimization of novel therapeutic agents. The continued development of computational methods and their application to complex molecular systems will undoubtedly play an increasingly important role in the future of chemical and pharmaceutical research.

References

The Ascendance of Fluoropyridine Derivatives: A Technical Guide for Drug Discovery

Fluoropyridine derivatives have become indispensable scaffolds in modern medicinal chemistry, offering a powerful tool for modulating the properties of therapeutic agents. The strategic incorporation of fluorine into the pyridine ring, a common motif in numerous approved drugs, allows for fine-tuning of physicochemical and pharmacological characteristics. This technical guide provides an in-depth review of the synthesis, properties, and applications of fluoropyridine derivatives for researchers, scientists, and drug development professionals.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine, the most electronegative element, into a pyridine ring profoundly alters the molecule's electronic distribution, lipophilicity, pKa, and conformational preferences.[1] These modifications can lead to significant improvements in a drug candidate's profile.[2][3]

Key benefits of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s, which can prolong a drug's half-life in the body.[2][4][5]

-

Increased Lipophilicity: Fluorine can increase a molecule's lipid solubility, which may improve its ability to cross cell membranes and the blood-brain barrier.[2][6]

-

Modulated Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing drug-receptor interactions and solubility.[1][2]

-

Improved Binding Affinity: Fluorine atoms can form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and selectivity.[1][2][3]

These advantageous properties have led to the integration of fluoropyridine moieties into numerous FDA-approved drugs for a wide range of diseases.[4][5][7]

Synthetic Methodologies

The synthesis of fluoropyridines can be achieved through several strategic pathways, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

dot

Caption: General synthetic routes to the fluoropyridine core.

Common synthetic strategies include:

-

Halogen Exchange Reactions: This widely used method involves replacing a chlorine or bromine atom on the pyridine ring with fluorine using a fluoride source like potassium fluoride (KF).[3]

-

Diazotization and Fluorination: 3-Aminopyridine derivatives can be converted into a diazonium salt, which is then decomposed in the presence of a fluoride source, echoing the Balz-Schiemann reaction, to yield 3-fluoropyridine.[3][8]

-

From Pyridine N-Oxides: The oxidation of pyridine to its N-oxide activates the ring for nucleophilic substitution, enabling subsequent fluorination and deoxygenation to obtain the desired fluoropyridine derivative.[9]

-

Defluorination: The first reported synthesis of perfluoropyridine (PFPy) involved the high-temperature defluorination of perfluoropiperidine over metals like iron or nickel.[10]

Data Presentation: Properties and Biological Activity

Quantitative data is crucial for comparing derivatives and guiding drug design. The following tables summarize key physicochemical properties and biological activities of selected fluoropyridine derivatives.

Table 1: Physicochemical Properties of Fluoropyridine Building Blocks

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Fluoropyridine | 372-48-5 | C₅H₄FN | 97.09 | 125.9 | ~1.1 |

| 3-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | 106-108 | 1.129 |

| 6-Chloro-3-fluoropicolinaldehyde | 884494-77-3 | C₆H₃ClFNO | 159.55 | N/A | N/A |

| 2-Acetamido-5-fluoropyridine | 100304-88-9 | C₇H₇FN₂O | 154.14 | N/A | N/A |

| 2-Fluoropyridine-3-boronic acid | 351019-18-6 | C₅H₅BFNO₂ | 140.91 | N/A | N/A |

Data compiled from multiple sources where available.[1][3][11]

Table 2: Biological Activity of Fluoropyridine Derivatives as Kinase Inhibitors

| Derivative Class | Target Kinase | Compound Example | IC₅₀ (µM) | Reference |

| Pyridone | CDK2/cyclin A2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 0.24 | [12] |

| Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 | [12] |

| Furo[2,3-b]pyridine | CDK2/cyclin A2 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | 0.93 | [12] |

| Indirubin-3'-oxime | CDK2 | 5-nitro-5'-fluoro analogue (5a) | 0.0017 | [13] |

| Imidazo[4,5-b]pyridine | Aurora-A, -B, -C; FLT3 | Compound 27e | See note¹ | [14] |

¹Compound 27e showed potent inhibition with percent control values of 3.4, 1.0, and 16 for Aurora-A, -B, and -C, respectively, at 1 µM. It also showed >94% competition for wild-type FLT3 kinase.[14]

Applications in Drug Discovery: Targeting Kinases

Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[15] Fluoropyridine derivatives have proven to be highly effective scaffolds for designing potent and selective kinase inhibitors.[16]

dot

Caption: Competitive inhibition of a kinase signaling pathway.

Aurora Kinase Inhibition: The Aurora kinase family is essential for regulating cell division, making it a prime target in oncology.[15] Fluoropyridine-containing molecules, such as imidazo[4,5-b]pyridine derivatives, have been identified as potent dual inhibitors of both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), another key target in acute myeloid leukemia (AML).[14]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs control cell cycle progression, and their inhibitors are valuable anticancer agents. Pyrazolopyridine, furopyridine, and other fluorinated pyridine derivatives have shown potent inhibitory activity against CDK2.[12] For instance, a 5-nitro-5'-fluoro indirubin derivative demonstrated an IC₅₀ of just 1.7 nM against CDK2.[13]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis of fluoropyridine derivatives.

Protocol 1: Synthesis of an Aurora Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a chloro-pyrimidine scaffold with 2-Fluoropyridine-3-boronic acid, a key step in synthesizing certain kinase inhibitors.[15]

dot

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

-

Reaction Setup: In a reaction vessel, combine the chloro-pyrimidine scaffold (1.0 eq), 2-Fluoropyridine-3-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-